Regioisomer Comparison: 3-Cyclopropyl-5-pyridin-4-yl vs. 5-Cyclopropyl-3-pyridin-4-yl Substitution and Lipophilicity Divergence
The target compound (3-cyclopropyl-5-pyridin-4-yl-1,2,4-oxadiazole, CAS 22926-76-7) and its regioisomer (5-cyclopropyl-3-pyridin-4-yl-1,2,4-oxadiazole, CAS 22926-67-6) differ in the orientation of the oxadiazole ring relative to the pyridine and cyclopropyl substituents. A systematic matched-pair analysis of 1,2,4- vs. 1,3,4-oxadiazole isomers in the AstraZeneca compound collection demonstrated that oxadiazole regioisomers consistently exhibit an order-of-magnitude difference in lipophilicity (Δlog D ~1.0 unit), with corresponding impacts on solubility, metabolic stability, and target binding [1]. While direct experimental log D values for the target compound are not publicly available, the Hit2Lead database reports a calculated LogP of 1.45 for the closely related derivative 4-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-oxazepane, confirming the moderate lipophilicity characteristic of this substitution pattern . In contrast, the regioisomer 5-cyclopropyl-3-pyridin-4-yl isomer (CAS 22926-67-6) is predicted to have a different lipophilicity profile due to altered electronic distribution.
| Evidence Dimension | Lipophilicity (LogP/Log D) divergence due to oxadiazole regioisomerism |
|---|---|
| Target Compound Data | Calculated LogP ~1.45 for derivative containing the 3-cyclopropyl-5-pyridin-4-yl-1,2,4-oxadiazole substructure (Hit2Lead prediction for 4-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-oxazepane) |
| Comparator Or Baseline | Regioisomer 5-cyclopropyl-3-(pyridin-4-yl)-1,2,4-oxadiazole (CAS 22926-67-6); 1,2,4- vs. 1,3,4-oxadiazole matched pairs showing Δlog D ~1.0 (Boström et al. 2012) [1] |
| Quantified Difference | Oxadiazole regioisomerism produces approximately one order of magnitude (Δlog D ~1.0) lipophilicity difference based on matched-pair analysis; exact ΔLogP between CAS 22926-76-7 and CAS 22926-67-6 not experimentally determined in public domain |
| Conditions | Matched molecular pair analysis across AstraZeneca corporate compound collection (Boström et al. 2012); in silico LogP prediction (Hit2Lead database) |
Why This Matters
Lipophilicity differences of this magnitude critically affect CNS penetration, plasma protein binding, and metabolic clearance, making regioisomer-specific procurement essential for reproducible SAR studies.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A.T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55, 1817-1830. DOI: 10.1021/jm201324s. View Source
